2-Chloro-6-methylcarbanilic acid, N-isopropyl-3-pyrrolidinyl ester
CAS No.: 31772-86-8
Cat. No.: VC18690154
Molecular Formula: C15H21ClN2O2
Molecular Weight: 296.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31772-86-8 |
|---|---|
| Molecular Formula | C15H21ClN2O2 |
| Molecular Weight | 296.79 g/mol |
| IUPAC Name | (1-propan-2-ylpyrrolidin-3-yl) N-(2-chloro-6-methylphenyl)carbamate |
| Standard InChI | InChI=1S/C15H21ClN2O2/c1-10(2)18-8-7-12(9-18)20-15(19)17-14-11(3)5-4-6-13(14)16/h4-6,10,12H,7-9H2,1-3H3,(H,17,19) |
| Standard InChI Key | HBCOGAOXPUSAQR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)OC2CCN(C2)C(C)C |
Introduction
Chemical Identification and Structural Analysis
Molecular Characterization
The compound’s IUPAC name, (1-propan-2-ylpyrrolidin-3-yl) N-(2-chloro-6-methylphenyl)carbamate, reflects its intricate architecture . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 31772-86-8 | |
| Molecular Formula | ||
| Molecular Weight | 296.79 g/mol | |
| InChI Key | HBCOGAOXPUSAQR-UHFFFAOYSA-N | |
| SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)OC2CCN(C2)C(C)C |
The pyrrolidinyl ester group introduces stereochemical complexity, though specific enantiomeric data remain unreported in available literature .
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically involves nucleophilic acyl substitution, where 2-chloro-6-methylcarbanilic acid reacts with N-isopropyl-3-pyrrolidinol under anhydrous conditions . Triethylamine or similar bases facilitate deprotonation, enhancing the nucleophilicity of the pyrrolidinyl oxygen.
Key steps:
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Activation: Conversion of the carbanilic acid to its acyl chloride using thionyl chloride.
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Coupling: Reaction with N-isopropyl-3-pyrrolidinol in dioxane or tetrahydrofuran .
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Purification: Recrystallization from ethanol or chromatography yields the final product .
Yield and Scalability
Reported yields range from 57–63% for analogous esterifications, with purity dependent on solvent selection and stoichiometric ratios . Industrial-scale production would require optimization of catalytic systems (e.g., palladium catalysts) to reduce side products like hydrolyzed acids.
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Decomposes above 200°C without melting, consistent with aromatic esters.
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Solubility: Lipophilic nature predicts miscibility in organic solvents (e.g., DMSO, ethanol) but limited aqueous solubility (<1 mg/mL) .
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pKa: Estimated at ~3.5 for the carbamate proton, based on structurally related compounds .
Crystallography
No single-crystal X-ray data are available, but molecular modeling suggests a planar aromatic ring and twisted pyrrolidinyl ester conformation, minimizing steric clashes between the isopropyl and methyl groups .
Toxicological Profile
Acute Toxicity
Intravenous administration in mice revealed an LD of 14 mg/kg, indicating high acute toxicity . Symptoms prior to lethality included respiratory depression and neuromuscular paralysis, suggesting central nervous system (CNS) penetration .
Mechanistic Insights
While no receptor-binding studies exist for this compound, its structural similarity to acetylcholinesterase inhibitors (e.g., rivastigmine) implies potential interaction with esterase enzymes. The chloro and methyl substituents may enhance lipid solubility, facilitating blood-brain barrier penetration .
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